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Compound of Interest

Compound Name: 2,4,5-Trichloropyrimidine

Cat. No.: B044654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactions, and applications of 2,4,5-
trichloropyrimidine, a versatile heterocyclic building block pivotal in medicinal chemistry and

materials science. This document provides a consolidated resource of its chemical properties,

detailed experimental protocols for its key transformations, and its role in the development of

targeted therapies.

Properties of 2,4,5-Trichloropyrimidine
2,4,5-Trichloropyrimidine is a highly reactive compound due to the presence of three chlorine

atoms on the pyrimidine ring, making it an excellent substrate for nucleophilic substitution and

cross-coupling reactions. Its physical and chemical properties are summarized in the table

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b044654?utm_src=pdf-interest
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 5750-76-5 [1]

Molecular Formula C₄HCl₃N₂ [1]

Molecular Weight 183.42 g/mol [2]

Appearance
Colorless to light orange to

yellow clear liquid
[1]

Density 1.6001 g/mL at 25 °C [3]

Boiling Point 96 °C at 12 mmHg [1]

Refractive Index n20/D 1.574 [3]

Solubility
Not miscible or difficult to mix

in water
[3][4]

Synthesis of 2,4,5-Trichloropyrimidine
The synthesis of 2,4,5-trichloropyrimidine is commonly achieved through the chlorination of

uracil or its derivatives. The following diagram illustrates a typical synthetic route.

Uracil

5-Chlorouracil

NaOCl, H₂SO₄, H₂O
5-25 °C

2,4,5-Trichloropyrimidine

Bis(trichloromethyl) carbonate,
Polar aprotic solvent, 60-65 °C

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemimpex.com/products/44850
https://www.chemimpex.com/products/44850
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_5-Trichloropyrimidine
https://www.chemimpex.com/products/44850
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0387545.htm
https://www.chemimpex.com/products/44850
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0387545.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0387545.htm
https://www.fishersci.ca/shop/products/2-4-5-trichloropyrimidine-98-thermo-scientific-1/p-7047605
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Synthesis of 2,4,5-Trichloropyrimidine from Uracil.

Experimental Protocol: Synthesis from Uracil
A common and effective method for the preparation of 2,4,5-trichloropyrimidine starts from

uracil.[5]

Step 1: Synthesis of 5-Chlorouracil

Add water to a reactor and cool.

Slowly add 98% sulfuric acid while stirring and maintaining a low temperature.

Cool the mixture to 30-35 °C and add uracil.

Under cooling and stirring, add an aqueous solution of sodium hypochlorite and react at 5-25

°C until the uracil is completely consumed.

Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.

Filter the solid and dry to obtain 5-chlorouracil.[5]

Step 2: Synthesis of 2,4,5-Trichloropyrimidine

To a solution of 5-chlorouracil in a polar aprotic solvent (e.g., chloroform, dichloromethane, or

tetrahydrofuran), add bis(trichloromethyl) carbonate.[5]

Heat the mixture to 60-65 °C and stir until the 5-chlorouracil is completely reacted.

Cool the reaction to room temperature, add water, and separate the organic layer.

Concentrate the organic layer to obtain 2,4,5-trichloropyrimidine.[5]

An alternative chlorinating agent for the second step is thionyl chloride in dichloroethane,

followed by reflux.[6]

Chemical Reactivity and Key Reactions
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The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine

atoms, makes 2,4,5-trichloropyrimidine highly susceptible to nucleophilic aromatic

substitution (SNAr) reactions. The positions C4 and C2 are the most reactive sites. Palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely

employed to introduce carbon-carbon bonds.

2,4,5-Trichloropyrimidine

Nucleophilic Aromatic
Substitution (SNAr)

R₂NH

Suzuki-Miyaura
Coupling

ArB(OH)₂, Pd catalyst

Aminopyrimidine
Derivatives

Arylpyrimidine
Derivatives

Click to download full resolution via product page

Diagram 2: Key Reactions of 2,4,5-Trichloropyrimidine.

Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of nucleophilic substitution on 2,4,5-trichloropyrimidine is influenced by

the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most

susceptible to attack by amines.

Typical Reaction Conditions for Amination:
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Nucleophile Solvent Base
Temperatur
e

Product
Regioselect
ivity

Reference

Pyrrolidine H₂O/HPMC KOH Room Temp.
C4-

substitution
[7]

Various

Amines
DMF - -

C4-

substitution

observed

[7]

Tertiary

Amines
- - - C2-selectivity [8]

Experimental Protocol: SNAr with Pyrrolidine
The following protocol describes the reaction of 2,4,5-trichloropyrimidine with pyrrolidine in

an aqueous medium using hydroxypropyl methylcellulose (HPMC) as an additive.[7]

Prepare a 0.1 wt% solution of HPMC in deionized water.

In a reaction vial, add the HPMC solution (0.5 mL).

Add 2,4,5-trichloropyrimidine (57 µL, 0.5 mmol).

Add pyrrolidine (41 µL, 0.5 mmol) followed by potassium hydroxide (28 mg, 0.5 mmol).

Stir the reaction at room temperature for 20 minutes.

Upon completion, extract the product with a suitable organic solvent (e.g., DCM).[7]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl-substituted pyrimidines

from 2,4,5-trichloropyrimidine. The regioselectivity can be controlled by the reaction

conditions.

Typical Reaction Conditions for Suzuki Coupling:
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Boronic
Acid

Catalyst Base Solvent
Temperat
ure

Product
Regiosele
ctivity

Referenc
e

Arylboronic

acids

Pd(PPh₃)₂

Cl₂
K₂CO₃ (aq) Dioxane 60-80 °C

C4/C6 >

C2
[9]

Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Toluene/Et

OH/H₂O
55 °C

C4-

substitution
[10]

Applications in Drug Discovery
2,4,5-Trichloropyrimidine is a crucial intermediate in the synthesis of various biologically

active molecules, particularly kinase inhibitors for cancer therapy.[11] Its derivatives have been

extensively explored as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal

Growth Factor Receptor (EGFR).[11]

ALK-5 Inhibitors
Activin receptor-like kinase 5 (ALK-5) is a member of the TGF-β receptor family and is

implicated in cancer progression.[12] Small molecule inhibitors of ALK-5, often synthesized

from 2,4,5-trichloropyrimidine, can block the downstream signaling cascade.

TGF-β

ALK-5 Receptor SMAD
2/3

Phosphorylation SMAD4

Complex
Formation Nucleus Gene Transcription

(Proliferation, Angiogenesis)
ALK-5 Inhibitor
(Derived from

2,4,5-Trichloropyrimidine)
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Diagram 3: Simplified ALK-5 Signaling Pathway and Inhibition.

EGFR Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/230129010_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285113/
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-synthesis-and-applications-of-2-4-5-trichloropyrimidine-gq
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-synthesis-and-applications-of-2-4-5-trichloropyrimidine-gq
https://pubmed.ncbi.nlm.nih.gov/38581966/
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[13] Pyrimidine

derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[14] 2,4,5-
Trichloropyrimidine serves as a scaffold for the synthesis of potent and selective EGFR

inhibitors.[11]

EGF EGFR
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Diagram 4: Simplified EGFR Signaling Pathway and Inhibition.

Spectroscopic Data
The characterization of 2,4,5-trichloropyrimidine is confirmed by various spectroscopic

techniques.

Technique Key Data Points Reference

Mass Spec. m/z top peak: 182 [2]

IR Spec.

Key bands analogous to

benzene ring stretching modes

observed.

[15]

Safety Information
2,4,5-Trichloropyrimidine is a reactive chemical and should be handled with appropriate

safety precautions in a well-ventilated fume hood. Personal protective equipment, including

gloves and safety glasses, should be worn. For detailed safety information, refer to the material

safety data sheet (MSDS).
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This guide provides a foundational understanding of 2,4,5-trichloropyrimidine as a key

heterocyclic building block. Its versatile reactivity continues to be exploited in the synthesis of

novel compounds with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2,4,5-Trichloropyrimidine: A Comprehensive Technical
Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044654#2-4-5-trichloropyrimidine-as-a-heterocyclic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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